N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide
Description
Properties
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4/c1-23-12-6-7-13(14(9-12)24-2)16-20-21-17(25-16)19-15(22)10-4-3-5-11(18)8-10/h3-9H,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGONPZSLOSXNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 2,4-dimethoxybenzohydrazide with 3-fluorobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the resulting product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of bacterial RNA polymerase, leading to the suppression of bacterial growth. Additionally, the compound may interact with cellular signaling pathways, such as the NF-κB pathway, to exert anti-inflammatory effects .
Comparison with Similar Compounds
Key Observations:
- Substituent Position Effects : The target compound’s 2,4-dimethoxyphenyl group differs from OZE-II’s 3,5-dimethoxyphenyl, which may alter steric and electronic interactions with bacterial targets. OZE-II’s higher molecular weight (488.51) and sulfonyl group correlate with stronger antimicrobial activity .
- Fluorine vs. Chlorine : The target’s 3-fluorobenzamide contrasts with OZE-III’s 4-chlorophenyl group. Fluorine’s electronegativity could enhance metabolic stability compared to chlorine .
European Patent Benzamide Derivatives
describes fluorinated benzamide compounds with triazolo-oxazine moieties, such as:
- N-(2-Chloro-5-fluorophenyl)-5-fluoro-4-(3-oxo-5,6-dihydro-3H-triazolo[3,4-c]oxazin-2-yl)benzamide
- 5-Fluoro-N-(4-fluoro-2,6-dimethylphenyl)-4-(3-oxo-5,6-dihydro-3H-triazolo[3,4-c]oxazin-2-yl)benzamide
These compounds share fluorinated benzamide groups with the target but incorporate complex heterocyclic systems (triazolo-oxazine) absent in the target. Their patents suggest applications in oncology or inflammation, highlighting how minor structural variations (e.g., fused rings) diversify therapeutic targets. However, pharmacological data for direct comparison are unavailable .
Pesticidal Benzamide Analogs
lists benzamide-based pesticides:
- Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide): Inhibits chitin synthesis in insects.
- Fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide): Acaricide targeting ticks.
Structural Contrasts:
- The target compound lacks the urea linkage (N-aminocarbonyl) critical for pesticidal activity in diflubenzuron and fluazuron.
- Its 3-fluorobenzamide group is simpler than the multi-halogenated pyridinyloxy chains in fluazuron, which may limit pesticidal efficacy but reduce toxicity .
Biological Activity
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on existing research.
Chemical Structure and Synthesis
The compound features a 1,3,4-oxadiazole ring fused with a fluorobenzamide structure, which contributes to its biological activity. The synthesis typically involves multi-step reactions starting from hydrazides and carboxylic acid derivatives to form the oxadiazole core. Various methods such as cyclodehydration are employed to achieve the final product with high purity and yield.
Antiproliferative Properties
Research indicates that this compound exhibits antiproliferative effects against various cancer cell lines. The compound has been shown to inhibit cell growth by interacting with specific molecular targets within the cells. For instance, studies have demonstrated its ability to induce apoptosis in cancer cells through modulation of signaling pathways .
The mechanism by which this compound exerts its biological effects primarily involves:
- Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation and survival.
- Receptor Interaction : The compound can bind to specific receptors on cell membranes, altering cellular responses.
- Signal Transduction Modulation : It influences various signaling pathways that regulate cell cycle progression and apoptosis.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide | Similar oxadiazole core | Moderate antiproliferative activity |
| N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide | Variation in substituents | Lower activity compared to the target compound |
This table illustrates how slight modifications in structure can significantly impact biological efficacy.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- In Vitro Studies : A study reported that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways .
- In Vivo Studies : Animal models have shown that treatment with this compound resulted in reduced tumor growth and improved survival rates compared to control groups.
- Mechanistic Insights : Detailed mechanistic studies revealed that this compound affects the expression of genes involved in apoptosis and cell cycle regulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
